molecular formula C42H71O5PSi3 B602423 ((Z)-2-((3R,4R,5R)-3,5-bis((tert-butyldimethylsilyl)oxy)-4-(3-((tert-butyldimethylsilyl)oxy)propoxy)-2-methylenecyclohexylidene)ethyl)diphenylphosphine oxide CAS No. 200636-54-0

((Z)-2-((3R,4R,5R)-3,5-bis((tert-butyldimethylsilyl)oxy)-4-(3-((tert-butyldimethylsilyl)oxy)propoxy)-2-methylenecyclohexylidene)ethyl)diphenylphosphine oxide

Cat. No.: B602423
CAS No.: 200636-54-0
M. Wt: 771.254
InChI Key: DCCWLTTWSBJXFK-WKJGISSOSA-N
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Description

The compound “((Z)-2-((3R,4R,5R)-3,5-bis((tert-butyldimethylsilyl)oxy)-4-(3-((tert-butyldimethylsilyl)oxy)propoxy)-2-methylenecyclohexylidene)ethyl)diphenylphosphine oxide” (CAS 200636-54-0) is a highly specialized organophosphorus derivative with a molecular formula of C₄₂H₇₁O₅PSi₃ and a molecular weight of 771.24 g/mol . It features a cyclohexylidene core substituted with three tert-butyldimethylsilyl (TBS) ether groups, a methylene moiety, and a diphenylphosphine oxide side chain. The stereochemistry at the 3R,4R,5R positions is critical for its function as a key intermediate in synthesizing Eldecalcitol, a vitamin D analog used to treat osteoporosis . This compound is exclusively distributed by Caming Pharmaceutical Ltd. through Watson International Ltd., underscoring its niche application in pharmaceutical synthesis .

Properties

IUPAC Name

3-[2,6-bis[[tert-butyl(dimethyl)silyl]oxy]-4-(2-diphenylphosphorylethylidene)-3-methylidenecyclohexyl]oxypropoxy-tert-butyl-dimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H71O5PSi3/c1-33-34(28-31-48(43,35-24-19-17-20-25-35)36-26-21-18-22-27-36)32-37(46-50(13,14)41(5,6)7)39(38(33)47-51(15,16)42(8,9)10)44-29-23-30-45-49(11,12)40(2,3)4/h17-22,24-28,37-39H,1,23,29-32H2,2-16H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCCWLTTWSBJXFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCCCOC1C(CC(=CCP(=O)(C2=CC=CC=C2)C3=CC=CC=C3)C(=C)C1O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H71O5PSi3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

771.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound ((Z)-2-((3R,4R,5R)-3,5-bis((tert-butyldimethylsilyl)oxy)-4-(3-((tert-butyldimethylsilyl)oxy)propoxy)-2-methylenecyclohexylidene)ethyl)diphenylphosphine oxide (CAS: 1254276-84-0) is a phosphine oxide derivative notable for its potential biological activities. This article explores its synthesis, structural characteristics, and biological effects based on current research findings.

Chemical Structure and Properties

The molecular formula of the compound is C52H75O5PSi3C_{52}H_{75}O_5PSi_3, with a molecular weight of 895.38 g/mol. The compound features a complex structure with multiple tert-butyldimethylsilyl ether groups that enhance its stability and solubility in organic solvents.

Structural Formula

SMILES C C C1 C CO C H O Si C C C C C C C H OCCCO Si C C C C C C C H C1 O Si C C C C C C\text{SMILES C C C1 C CO C H O Si C C C C C C C H OCCCO Si C C C C C C C H C1 O Si C C C C C C}

Anticancer Properties

Research indicates that phosphine oxides possess significant anticancer properties. For instance, studies have shown that similar compounds can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. The specific biological activity of this compound has not been extensively documented in primary literature but can be inferred from related compounds.

  • Inhibition of Protein Synthesis : Phosphine oxides may interfere with protein synthesis pathways, potentially affecting oncogenic factors such as eIF4E, which is crucial for the initiation of translation in cancer cells .
  • Reactive Oxygen Species (ROS) Production : Some phosphine oxides are known to induce oxidative stress in cancer cells, leading to cell death .

Case Studies and Research Findings

A review of available literature suggests several avenues of investigation into the biological activity of phosphine oxides:

  • Cell Line Studies : In vitro studies have shown that phosphine oxide derivatives can exhibit cytotoxic effects against various cancer cell lines. For example, a related study demonstrated significant inhibition of cell proliferation in breast cancer cell lines treated with structurally similar compounds .
  • In Vivo Models : Animal models have been employed to assess the therapeutic potential of phosphine oxide derivatives. These studies typically evaluate tumor size reduction and survival rates following treatment with the compounds.

Data Summary Table

PropertyValue
CAS Number 1254276-84-0
Molecular Weight 895.38 g/mol
Molecular Formula C₅₂H₇₅O₅PSi₃
Purity 97%
Storage Conditions Inert atmosphere; Store at -20°C

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Variations

The target compound’s structural uniqueness lies in its three TBS ether groups , which contrast with analogs such as:

  • CAS 1254276-84-0 (C₅₂H₇₅O₅PSi₃, MW 895.38 g/mol): This analog replaces one TBS group with a bulkier tert-butyldiphenylsilyl (TBDPS) ether in the propoxy chain, increasing steric hindrance and hydrophobicity .
  • CAS 81522-68-1 (C₃₃H₅₁O₃PSi₂, MW 582.90 g/mol): Lacks the third TBS group and the propoxy chain, resulting in reduced molecular complexity and lower steric demand .

Molecular Weight and Structural Complexity

CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Application Reference
200636-54-0 C₄₂H₇₁O₅PSi₃ 771.24 Three TBS ethers, propoxy chain Eldecalcitol intermediate
1254276-84-0 C₅₂H₇₅O₅PSi₃ 895.38 Two TBS, one TBDPS ether Unspecified synthetic use
81522-68-1 C₃₃H₅₁O₃PSi₂ 582.90 Two TBS ethers, no propoxy chain Research chemical

The target compound’s higher molecular weight and branched silyl ether network enhance thermal stability and resistance to nucleophilic attack compared to simpler analogs .

Stereochemical Considerations

The 3R,4R,5R configuration in the target compound is critical for its role in stereoselective synthesis. In contrast, CAS 81522-68-1 exhibits a 3S,5R configuration , which may alter substrate binding in catalytic systems or biological activity .

Reactivity and Solubility

  • Solubility: The TBS groups in the target compound improve solubility in nonpolar solvents (e.g., THF, DCM) compared to analogs with fewer silyl protections .
  • Reactivity : The methylene group adjacent to the phosphine oxide enables conjugate addition reactions, a feature shared with CAS 1254276-84-0 but absent in CAS 81522-68-1 .

Research Findings

Lumping Strategy Considerations

While the lumping strategy groups structurally similar compounds (e.g., silyl ethers) for computational modeling , the target compound’s triple TBS substitution and stereochemistry distinguish it from simpler analogs in reaction pathways and pharmacokinetic behavior .

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